Ethyl 3-(tert-butoxy)-2-chlorobenzoate
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Overview
Description
Ethyl 3-(tert-butoxy)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a tert-butoxy group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tert-butoxy)-2-chlorobenzoate typically involves the esterification of 3-(tert-butoxy)-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butoxy)-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium tert-butoxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(tert-butoxy)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(tert-butoxy)-2-chlorobenzoate involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Ethyl 3-(tert-butoxy)-2-chlorobenzoate can be compared with other similar compounds such as:
Ethyl 3-(tert-butoxy)-benzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Ethyl 2-chlorobenzoate: Lacks the tert-butoxy group, leading to different steric and electronic properties.
Ethyl 3-(tert-butoxy)-4-chlorobenzoate: Contains an additional chlorine atom, which can further influence its reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science.
Properties
IUPAC Name |
ethyl 2-chloro-3-[(2-methylpropan-2-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)9-7-6-8-10(11(9)14)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRFEOGOZXBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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